5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate de potassium

Vue d'ensemble

Description

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C3HKN2O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications Médicales

Les oxadiazoles, y compris le 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate de potassium, ont été utilisés avec succès comme élément essentiel du pharmacophore . Ils ont montré un potentiel dans diverses applications médicales :

Anticancéreux : Les oxadiazoles ont montré un potentiel en tant qu'agents anticancéreux . Leur capacité à interagir avec les cellules cancéreuses et à inhiber leur croissance en fait un domaine de recherche prometteur en oncologie .

Vasodilatateur : On a constaté que certains oxadiazoles agissaient comme des vasodilatateurs . Ils peuvent aider à détendre les vaisseaux sanguins, améliorant ainsi la circulation sanguine .

Anticonvulsivant : Les oxadiazoles ont également été utilisés dans le traitement des crises . Ils ont montré un potentiel en tant qu'agents anticonvulsivants .

Antidiabétique : La recherche a indiqué que les oxadiazoles peuvent être utilisés dans le traitement du diabète . Ils ont montré un potentiel en tant qu'agents antidiabétiques .

Noyau à Haute Énergie

Les oxadiazoles se sont imposés comme des noyaux potentiels à haute énergie . Leurs dérivés ont montré un bilan d'oxygène favorable et une chaleur de formation positive .

Activité Antibactérienne

Une étude a montré que certains composés synthétisés d'oxadiazoles, y compris le this compound, ont une activité antibactérienne . L'activité antibactérienne a été déterminée après irradiation des solutions à 365 nm pendant 10 min avant l'ajout de la suspension cellulaire .

Activité Anti-Trypanosomiale

Les oxadiazoles ont également montré un potentiel dans le traitement de Trypanosoma cruzi, un parasite qui provoque la maladie de Chagas . Le mode d'action probable des composés synthétisés contre la cruzaine, une protéase à cystéine de Trypanosoma cruzi, a été étudié par l'amarrage moléculaire .

Activité Anti-VIH

Certains oxadiazoles ont montré un potentiel en tant qu'agents anti-VIH . Ils ont été utilisés dans la synthèse de nouveaux dérivés indolyl et oxochromenyl de la xanthénone et ont réalisé leurs études d'amarrage moléculaire en tant qu'anti-VIH-1 .

Mécanisme D'action

- These channels consist of Kir6.x-type subunits and sulphonylurea receptor (SUR) subunits , along with additional components .

- This hyperpolarization inhibits voltage-gated calcium channels, reducing calcium influx and ultimately relaxing smooth muscle cells or affecting other cellular processes .

- Downstream effects may include vasodilation, altered insulin release, and changes in cell membrane potential .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Analyse Biochimique

Biochemical Properties

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which can alter the enzyme’s conformation and activity. Additionally, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can act as a ligand, binding to specific protein sites and modulating their function .

Cellular Effects

The effects of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines, thereby protecting cells from oxidative damage and inflammation .

Molecular Mechanism

At the molecular level, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which are key players in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators. Additionally, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can bind to DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities. These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress. At higher doses, some toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate can act as a substrate for certain metabolic enzymes, further integrating into cellular metabolic networks .

Transport and Distribution

Within cells and tissues, potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy. Studies have shown that potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate tends to accumulate in specific tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate to specific compartments or organelles. These localizations are essential for its role in modulating gene expression and enzyme activity .

Propriétés

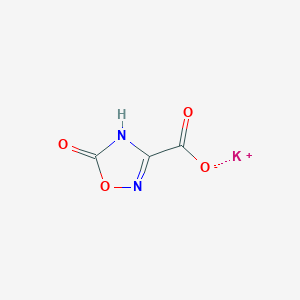

IUPAC Name |

potassium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4.K/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYMIJHCSAQXGM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NOC(=O)N1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HKN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-45-7 | |

| Record name | potassium 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.